N-(4-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea is a small molecule identified as a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase 1 (ROCK1) []. ROCK1 is a serine/threonine kinase involved in various cellular processes, including smooth muscle contraction, cell migration, and inflammation [].
N-(4-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea functions as a potent and selective inhibitor of ROCK1 []. It is proposed to bind to the ATP-binding site of ROCK1, thereby preventing the phosphorylation of downstream substrates []. This inhibition of ROCK1 activity leads to a decrease in smooth muscle contraction, potentially leading to vasodilation and a reduction in blood pressure [].
N-(4-fluorophenyl)-N'-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea, also known as GSK269962A, has shown potential in preclinical studies for treating various conditions related to ROCK1 activity [].
Hypertension: GSK269962A induced significant blood pressure reduction in spontaneously hypertensive rats and DOCA salt-induced hypertensive rats []. This suggests its potential as an antihypertensive agent.
Inflammation: GSK269962A effectively blocked the production of inflammatory cytokines like interleukin-6 and tumor necrosis factor-α in lipopolysaccharide-stimulated monocytes [], highlighting its potential as an anti-inflammatory agent.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9